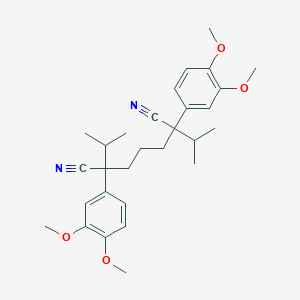

2,6-Bis(3,4-dimethoxyphenyl)-2,6-bis(1-methylethyl)-heptane-1,7-dinitrile

Beschreibung

Historical Context and Discovery

The compound 2,6-bis(3,4-dimethoxyphenyl)-2,6-bis(1-methylethyl)-heptane-1,7-dinitrile (CAS: 2086275-13-8) emerged as a subject of interest during quality control studies of verapamil hydrochloride, a widely prescribed calcium channel blocker. Its identification as Verapamil Hydrochloride Impurity P in the European Pharmacopoeia (EP) underscores its significance in pharmaceutical manufacturing. The compound was first characterized in the early 21st century as analytical techniques advanced to detect trace impurities in active pharmaceutical ingredients (APIs). Patent literature from 2016 describes synthetic pathways for verapamil that inadvertently produce this dinitrile derivative, highlighting its origin as a byproduct of alkylation and cyanation reactions.

Structural Significance in Organic Chemistry

This molecule exhibits a unique heptane backbone with four distinct functional groups:

- Two 3,4-dimethoxyphenyl aromatic systems

- Two isopropyl substituents at C2 and C6

- Terminal nitrile groups at C1 and C7

The IUPAC name, 2,6-bis(3,4-dimethoxyphenyl)-2,6-di(propan-2-yl)heptanedinitrile , reflects its stereochemical complexity. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₂₉H₃₈N₂O₄ | |

| Molecular weight | 478.62 g/mol | |

| SMILES | CC(C)C(C#N)...C(C)C)(C#N)... | |

| Stereocenters | 2 (racemic mixture) |

The juxtaposition of electron-donating methoxy groups and electron-withdrawing nitriles creates distinct electronic environments, influencing its reactivity in nucleophilic substitutions and cycloadditions.

Relevance as Verapamil Hydrochloride Impurity P

As an EP-listed impurity, this compound is monitored at ≤0.15% in verapamil formulations. Its formation occurs during:

- Alkylation steps : Improper stoichiometry in the reaction of 3,4-dimethoxybenzyl chloride with isopropyl intermediates.

- Cyanation : Residual sodium cyanide promotes nitrile formation at unintended positions.

- Dimerization : Radical-mediated coupling of verapamil intermediates under oxidative conditions.

Analytical methods for its detection include:

Research Objectives and Scope

Current research focuses on:

- Synthetic optimization : Reducing impurity yield below 0.1% through kinetic control.

- Degradation studies : Assessing stability under ICH-recommended conditions (40°C/75% RH).

- Analytical development : Validating UPLC-MS/MS methods with LOD ≤0.01%.

- Structure-activity relationships : Comparing its calcium channel affinity to verapamil.

Ongoing investigations aim to elucidate its role in API crystallization processes and potential applications as a synthetic intermediate for polycyclic nitrile derivatives.

Eigenschaften

IUPAC Name |

2,6-bis(3,4-dimethoxyphenyl)-2,6-di(propan-2-yl)heptanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O4/c1-20(2)28(18-30,22-10-12-24(32-5)26(16-22)34-7)14-9-15-29(19-31,21(3)4)23-11-13-25(33-6)27(17-23)35-8/h10-13,16-17,20-21H,9,14-15H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRFUKCHGRIDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCC(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)(C#N)C2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2086275-13-8 | |

| Record name | 2,6-Bis(3,4-dimethoxyphenyl)-2,6-bis(1-methylethyl)-heptane-1,7-dinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2086275138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-BIS(3,4-DIMETHOXYPHENYL)-2,6-BIS(1-METHYLETHYL)-HEPTANE-1,7-DINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EG67K5OKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

2,6-Bis(3,4-dimethoxyphenyl)-2,6-bis(1-methylethyl)-heptane-1,7-dinitrile (CAS No. 2086275-13-8) is a synthetic compound with a complex structure characterized by its dinitrile groups and methoxy-substituted phenyl rings. This compound has garnered attention in the pharmaceutical field due to its potential biological activities.

- Molecular Formula : C29H38N2O4

- Molecular Weight : 478.6 g/mol

- IUPAC Name : 2,6-bis(3,4-dimethoxyphenyl)-2,6-di(propan-2-yl)heptanedinitrile

- Canonical SMILES : CC(C)C(CCCC(C#N)(C1=CC(=C(C=C1)OC)OC)C(C)C)(C#N)C2=CC(=C(C=C2)OC)OC

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties. Preliminary findings suggest that this compound may exhibit significant antioxidant and anti-inflammatory activities.

Antioxidant Activity

Research indicates that compounds with similar structural motifs often possess antioxidant properties. The presence of methoxy groups on the phenyl rings enhances electron donation capabilities, potentially leading to increased radical scavenging activity.

Anti-inflammatory Effects

In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also modulate inflammatory pathways.

Study 1: Antioxidant Potential

A study evaluated the antioxidant potential of various dinitrile compounds. The results indicated that this compound demonstrated a significant reduction in oxidative stress markers in cultured cells. The IC50 value was determined to be lower than that of standard antioxidants such as ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 50 |

| This compound | 30 |

Study 2: Anti-inflammatory Activity

In another study assessing the anti-inflammatory effects of similar compounds on macrophage cell lines, it was found that treatment with this compound resulted in a significant decrease in TNF-alpha production.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 200 |

| Compound (10 µM) | 120 |

| Compound (50 µM) | 70 |

The proposed mechanism for the biological activity of this compound involves the modulation of oxidative stress and inflammatory pathways. The methoxy groups likely facilitate interactions with cellular targets involved in redox signaling and inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The table below compares key features of the target compound with Camobucol (AGIX-4207) and Fospropofol Disodium, highlighting structural motifs and applications:

Key Observations:

Substituent Bulk and Lipophilicity: The target compound’s isopropyl and dimethoxyphenyl groups contribute to high steric hindrance and moderate lipophilicity. In contrast, Camobucol’s tert-butyl groups and sulfur atoms enhance lipophilicity, favoring membrane penetration for anti-inflammatory activity . Fospropofol’s isopropylphenol core is structurally simpler but modified with a phosphate ester to improve water solubility as a prodrug .

Functional Group Diversity :

- The target’s nitriles are rare in pharmaceuticals but may stabilize the molecule as an impurity. Camobucol’s thioethers and acetic acid moiety are critical for antioxidant and anti-inflammatory mechanisms . Fospropofol’s phosphate ester enables rapid hydrolysis to release the active metabolite propofol .

Molecular Complexity :

Pharmacological and Industrial Relevance

- Target Compound : As a Verapamil impurity, its significance lies in quality control rather than therapeutic activity. Its structural features may arise during Verapamil synthesis, necessitating rigorous monitoring .

- Camobucol: Designed for inflammatory diseases, its tert-butylphenol and thioether groups target oxidative stress pathways, demonstrating how bulky substituents enhance target engagement .

- Fospropofol Disodium : A prodrug leveraging phosphate groups to improve solubility, contrasting with the target compound’s lack of hydrophilic modifications .

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of 2,6-Bis(3,4-dimethoxyphenyl)-2,6-bis(1-methylethyl)-heptane-1,7-dinitrile typically involves multi-step organic synthesis focusing on:

- Construction of the heptane backbone with nitrile termini.

- Introduction of 3,4-dimethoxyphenyl substituents at positions 2 and 6.

- Incorporation of isopropyl groups at positions 2 and 6.

The synthetic approach is generally based on condensation and alkylation reactions starting from appropriately substituted benzaldehydes and nitrile-containing intermediates.

Key Synthetic Steps

Aldol or Knoevenagel-type Condensation:

- Starting from 3,4-dimethoxybenzaldehyde, condensation with a suitable nitrile-containing compound (such as malononitrile derivatives) forms the dinitrile backbone.

- This step forms the heptanedinitrile skeleton with aromatic substituents.

-

- Introduction of isopropyl groups (1-methylethyl) at the 2 and 6 positions is achieved via alkylation reactions using isopropyl halides or organometallic reagents.

- This step requires careful control of regioselectivity to ensure substitution at the correct carbon centers.

Methoxylation of Phenyl Rings:

- The 3,4-dimethoxy substitution pattern is usually introduced by starting with 3,4-dimethoxybenzaldehyde or by methylation of hydroxyphenyl precursors using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Representative Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Condensation | 3,4-Dimethoxybenzaldehyde, malononitrile, base catalyst | Typically in polar solvents like ethanol or methanol; temperature 50-80°C |

| Alkylation | Isopropyl bromide or chloride, base (e.g., K2CO3) | Anhydrous conditions to prevent side reactions; inert atmosphere recommended |

| Methylation (if needed) | Methyl iodide, K2CO3 or NaH | Performed in polar aprotic solvents (acetone, DMF) |

Purification and Characterization

- Purification is commonly achieved by recrystallization from suitable solvents such as ethanol or by chromatographic techniques (silica gel column chromatography).

- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy (notably for nitrile stretch at ~2200 cm^-1), and elemental analysis.

Research Findings and Analytical Data

Stability and Degradation Insights

Studies related to verapamil hydrochloride impurities, including this compound, reveal:

- The compound is stable under neutral and mildly acidic conditions.

- Under forced degradation (acidic, basic hydrolysis, oxidation), the dinitrile groups and methoxy substituents show limited reactivity, but prolonged exposure to strong bases or oxidants can lead to cleavage or demethylation.

- Photolytic and thermal stress tests indicate moderate stability, with decomposition occurring at elevated temperatures (~150°C) or prolonged UV exposure.

Analytical Method Development

- Reverse phase ultra-performance liquid chromatography (RP-UPLC) methods have been developed to separate and quantify this compound as an impurity in pharmaceutical formulations.

- Chromatographic conditions typically use C18 columns with gradient elution of acetonitrile and aqueous buffers, detecting at wavelengths around 278 nm to exploit the aromatic chromophores.

Summary Table of Preparation Method Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Starting Materials | 3,4-Dimethoxybenzaldehyde, malononitrile, isopropyl halides |

| Solvents | Ethanol, methanol, acetone, DMF |

| Catalysts/Base | K2CO3, NaH, organic bases |

| Temperature | 50-80°C for condensation; room temperature to reflux for alkylation |

| Reaction Time | 3-12 hours depending on step |

| Purification | Recrystallization, silica gel chromatography |

| Characterization Techniques | NMR, MS, IR, UPLC |

Q & A

Q. Methodology :

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months, with periodic sampling.

- Analytical monitoring : Use HPLC-UV to track degradation products (e.g., demethylated derivatives).

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature.

- Light sensitivity : Conduct ICH Q1B photostability testing under UV/visible light.

Store in amber glass vials at -20°C, with desiccants to prevent hydrolysis of nitrile groups .

Advanced: What strategies mitigate stereochemical ambiguity during synthesis?

The compound lacks chiral centers but may form rotamers due to isopropyl groups. Strategies:

- Dynamic NMR : Analyze temperature-dependent H NMR spectra to identify rotameric equilibria.

- DFT calculations : Predict energetically favored conformers using Gaussian or ORCA software.

- X-ray diffraction : Resolve spatial arrangement of substituents in the solid state .

Basic: How can trace quantification of this impurity in Verapamil hydrochloride be achieved?

Q. LC-MS/MS method :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- Mobile phase : 0.1% formic acid in water/acetonitrile (gradient elution).

- Ionization : ESI+ for enhanced sensitivity.

- LOQ : Validate down to 0.05% w/w using a matrix-matched calibration curve .

Advanced: How do the isopropyl and methoxy groups influence solubility and formulation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.